
Monobenzyl Miglustat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monobenzyl Miglustat is a derivative of Miglustat, a small iminosugar molecule that reversibly inhibits glycosphingolipid synthesis. Miglustat is primarily used in the treatment of type I Gaucher disease and Niemann-Pick disease type C . This compound retains the core structure of Miglustat but includes a benzyl group, which may alter its pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Monobenzyl Miglustat typically involves the following steps:
Starting Material: The synthesis begins with the preparation of Miglustat.
Purification: The resulting this compound is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Miglustat are synthesized and subjected to benzylation.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Monobenzyl Miglustat undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The iminosugar core can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amines.
Substitution: Azido or thiol derivatives of this compound.
Aplicaciones Científicas De Investigación
Monobenzyl Miglustat has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex glycosphingolipids.
Biology: Studied for its potential to inhibit glycosphingolipid synthesis in various biological systems.
Medicine: Investigated for its therapeutic potential in treating lysosomal storage disorders.
Industry: Used in the development of novel pharmaceuticals and biochemical tools
Mecanismo De Acción
Monobenzyl Miglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is crucial for the synthesis of glycosphingolipids. This inhibition leads to a reduction in the accumulation of glycosphingolipids in cells, thereby alleviating symptoms associated with lysosomal storage disorders . The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets more effectively.
Comparación Con Compuestos Similares
Similar Compounds
Miglustat: The parent compound, used in the treatment of type I Gaucher disease and Niemann-Pick disease type C.
Eliglustat: Another glucosylceramide synthase inhibitor with a different structure and pharmacokinetic profile.
Isofagomine: A pharmacological chaperone that stabilizes the enzyme glucocerebrosidase.
Uniqueness
Monobenzyl Miglustat is unique due to the presence of the benzyl group, which may enhance its pharmacokinetic properties and improve its efficacy in inhibiting glycosphingolipid synthesis. This modification potentially allows for better cell membrane penetration and increased bioavailability compared to its parent compound, Miglustat .
Propiedades
Fórmula molecular |
C17H27NO4 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(3R,4S)-1-butyl-2-(phenylmethoxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C17H27NO4/c1-2-3-9-18-10-15(19)17(21)16(20)14(18)12-22-11-13-7-5-4-6-8-13/h4-8,14-17,19-21H,2-3,9-12H2,1H3/t14?,15?,16-,17+/m1/s1 |
Clave InChI |
RLOTVLURSAVYFH-BACDZXNISA-N |
SMILES isomérico |
CCCCN1CC([C@@H]([C@@H](C1COCC2=CC=CC=C2)O)O)O |
SMILES canónico |
CCCCN1CC(C(C(C1COCC2=CC=CC=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


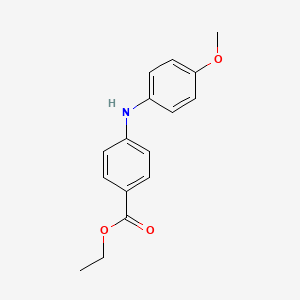
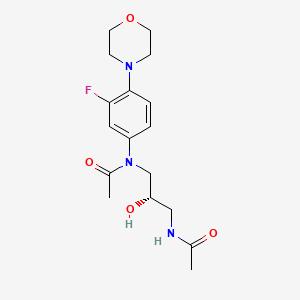
![[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B13846762.png)
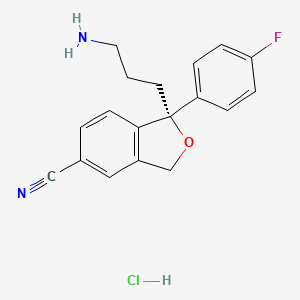

![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)

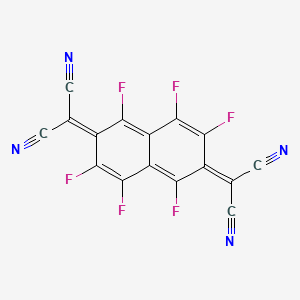
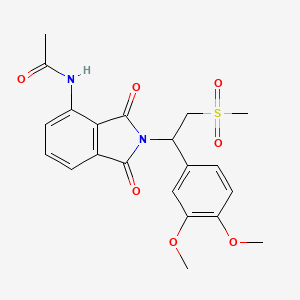
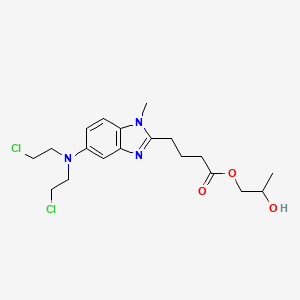
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)
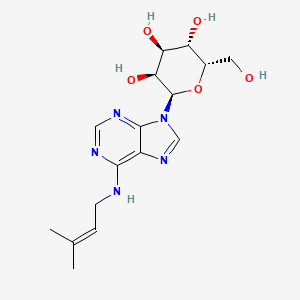
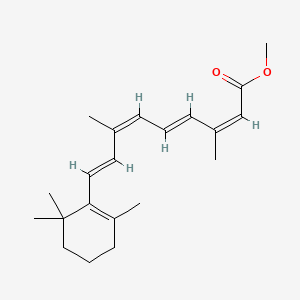
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
